molecular formula C18H18N2O5 B5859441 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide

1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide

Número de catálogo B5859441
Peso molecular: 342.3 g/mol
Clave InChI: VFUVFVGOGGWBCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtypes, specifically the AMPA receptor. It was first synthesized in 1993 by researchers at the University of California, Irvine. Since then, DMQX has been widely used in scientific research to study the role of the AMPA receptor in various physiological and pathological processes.

Mecanismo De Acción

1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide acts as a competitive antagonist of the AMPA receptor, binding to the receptor and preventing the binding of glutamate. This results in the inhibition of excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and physiological effects:
The inhibition of excitatory neurotransmission by 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide can have a number of biochemical and physiological effects. For example, 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been shown to reduce the release of dopamine in the striatum, suggesting a potential role in the treatment of Parkinson's disease. 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has also been shown to reduce seizure activity in animal models, suggesting a potential role in the treatment of epilepsy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is its selectivity for the AMPA receptor, which allows for specific manipulation of this receptor subtype in experimental settings. However, one limitation of 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide is its relatively low potency compared to other AMPA receptor antagonists, which may limit its usefulness in certain experimental contexts.

Direcciones Futuras

There are several potential future directions for research involving 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide. One area of interest is the development of more potent and selective AMPA receptor antagonists for use in experimental settings. Another area of interest is the use of 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide and other AMPA receptor antagonists in the treatment of neurological and psychiatric disorders, such as epilepsy, Parkinson's disease, and depression. Finally, further research is needed to fully understand the role of the AMPA receptor in various physiological and pathological processes, and to identify potential therapeutic targets for the treatment of these conditions.

Métodos De Síntesis

The synthesis of 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide involves several steps, starting with the reaction of 3,4-dimethoxybenzyl alcohol with 2-nitrobenzaldehyde to form the corresponding nitro alcohol. The nitro alcohol is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then reacted with methyl isocyanate to form the quinoxalinone ring. Finally, the quinoxalinone is oxidized to form the 4-oxide.

Aplicaciones Científicas De Investigación

1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been used extensively in scientific research to study the role of the AMPA receptor in various physiological and pathological processes. For example, 1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide has been used to study the role of the AMPA receptor in synaptic plasticity, learning, and memory. It has also been used to study the role of the AMPA receptor in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Propiedades

IUPAC Name

1-[(3,4-dimethoxyphenyl)methoxy]-3-methyl-4-oxidoquinoxalin-4-ium-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-12-18(21)20(15-7-5-4-6-14(15)19(12)22)25-11-13-8-9-16(23-2)17(10-13)24-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUVFVGOGGWBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N(C1=O)OCC3=CC(=C(C=C3)OC)OC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.